molecular formula C25H52O3S B12567660 1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- CAS No. 189140-26-9

1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)-

Cat. No.: B12567660
CAS No.: 189140-26-9
M. Wt: 432.7 g/mol
InChI Key: NCLIHLTVVRJTRL-UHFFFAOYSA-N
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Description

1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a propanol backbone with decyloxy and dodecylsulfinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- can be achieved through a multi-step process involving the following key steps:

    Sulfoxidation: The dodecylsulfinyl group can be introduced through the oxidation of a dodecyl thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Properties

CAS No.

189140-26-9

Molecular Formula

C25H52O3S

Molecular Weight

432.7 g/mol

IUPAC Name

2-decoxy-3-dodecylsulfinylpropan-1-ol

InChI

InChI=1S/C25H52O3S/c1-3-5-7-9-11-13-14-16-18-20-22-29(27)24-25(23-26)28-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

NCLIHLTVVRJTRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CC(CO)OCCCCCCCCCC

Origin of Product

United States

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